2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound that features a piperidine ring and a thiolane ring The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the thiolane ring is a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of primary amines with diols.
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate sulfur-containing precursors.
Coupling of the Rings: The piperidine and thiolane rings are then coupled through a series of reactions, which may involve the use of reagents such as Grignard reagents or organolithium compounds.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and the use of scalable synthetic routes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with nitrogen-containing biological molecules, while the thiolane ring can form interactions with sulfur-containing molecules . These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl.
Thiolane Derivatives: Compounds containing thiolane rings with different substituents.
Uniqueness
2-(piperidin-3-yl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its combination of a piperidine ring and a thiolane ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
1955541-18-0 |
---|---|
Molecular Formula |
C9H18ClNO2S |
Molecular Weight |
239.8 |
Purity |
95 |
Origin of Product |
United States |
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